N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 714233-89-3
VCID: VC4277067
InChI: InChI=1S/C17H20N4O2S2/c1-12(2)9-10-18-16-17(20-14-7-4-3-6-13(14)19-16)21-25(22,23)15-8-5-11-24-15/h3-8,11-12H,9-10H2,1-2H3,(H,18,19)(H,20,21)
SMILES: CC(C)CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CS3
Molecular Formula: C17H20N4O2S2
Molecular Weight: 376.49

N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide

CAS No.: 714233-89-3

Cat. No.: VC4277067

Molecular Formula: C17H20N4O2S2

Molecular Weight: 376.49

* For research use only. Not for human or veterinary use.

N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide - 714233-89-3

Specification

CAS No. 714233-89-3
Molecular Formula C17H20N4O2S2
Molecular Weight 376.49
IUPAC Name N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide
Standard InChI InChI=1S/C17H20N4O2S2/c1-12(2)9-10-18-16-17(20-14-7-4-3-6-13(14)19-16)21-25(22,23)15-8-5-11-24-15/h3-8,11-12H,9-10H2,1-2H3,(H,18,19)(H,20,21)
Standard InChI Key UYCRIDSVZOEZHQ-UHFFFAOYSA-N
SMILES CC(C)CCNC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CS3

Introduction

Synthesis Methods

The synthesis of N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide typically involves multiple steps, including the formation of the quinoxaline ring, introduction of the thiophene sulfonamide moiety, and attachment of the 3-methylbutylamino group. Common methods include condensation reactions and nucleophilic substitutions.

Synthesis Steps:

  • Quinoxaline Formation: Often involves the condensation of a diamine with a dicarbonyl compound.

  • Thiophene Sulfonamide Introduction: May involve the reaction of thiophene-2-sulfonyl chloride with an amine.

  • Amination: Involves the reaction of the quinoxaline derivative with 3-methylbutylamine.

Biological Activity

While specific biological activity data for N-[3-(3-methylbutylamino)quinoxalin-2-yl]thiophene-2-sulfonamide is scarce, compounds with similar structures have shown promising anticancer and antimicrobial properties. The quinoxaline scaffold is known for its ability to interact with biological targets, potentially inhibiting key enzymes or disrupting cellular processes.

Biological ActivityPotential Targets
AnticancerEnzymes involved in DNA synthesis or cell proliferation.
AntimicrobialBacterial enzymes or membrane components.

Future Research Directions:

  • In Vitro Studies: Evaluate the compound's efficacy against various cancer cell lines and microbial strains.

  • In Vivo Studies: Assess the compound's pharmacokinetics, toxicity, and efficacy in animal models.

  • Structure-Activity Relationship (SAR) Studies: Modify the compound's structure to enhance its biological activity and reduce potential side effects.

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